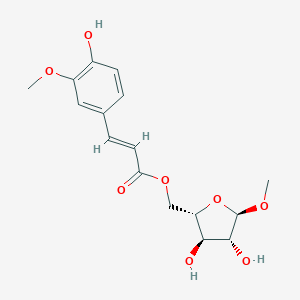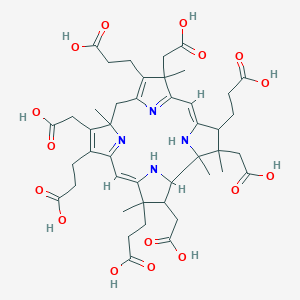
Neticonazole hydrochloride
Descripción general
Descripción
Neticonazole hydrochloride is an imidazole derivative and a potent and long-acting antifungal agent . It is especially active against Candida glabrata, Trichophyton, Microsporum, Aspergillus, and Fonsecaea spp . It has been used in Japan as an antifungal drug for the treatment of superficial skin infections .
Molecular Structure Analysis
Neticonazole hydrochloride has a molecular formula of C17H23ClN2OS and a molecular weight of 338.90 . Its structure includes an imidazole ring, a vinyl group, a methylthio group, and a pentyloxyphenyl group .Physical And Chemical Properties Analysis
Neticonazole hydrochloride is a colorless crystal . It’s stable if stored as directed and should be kept away from strong oxidizing agents .Aplicaciones Científicas De Investigación
- Neticonazole has been investigated as a potential therapeutic candidate against CRC. In a study involving CRC xenograft tumors, neticonazole treatment significantly improved survival by increasing apoptosis of CRC tumor cells. The inhibition of exosome secretion by neticonazole may suppress CRC tumorigenesis induced by inflammatory bowel disease (IBD) .
- Neticonazole is particularly active against several fungal species, including Candida glabrata, Trichophyton, Microsporum, Aspergillus, and Fonsecaea spp. It inhibits P450-dependent C-14α-demethylation of lanosterol, preventing its conversion to ergosterol and thereby disrupting fungal cell wall synthesis .
Colorectal Cancer (CRC) Treatment
Antifungal Activity
Superficial Skin Mycoses
Mecanismo De Acción
The primary mechanism of action of Neticonazole hydrochloride is similar to that of other imidazoles. It inhibits the P450-dependent C-14α-demethylation of lanosterol, preventing its conversion to ergosterol . This results in the depletion of normal fungal sterols (ergosterol) and accumulation of 14a-methyl sterols (lanosterol) in the fungal cell membrane, inducing damage to the cell .
Safety and Hazards
Propiedades
IUPAC Name |
1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H/b16-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMABKERDVYCH-ZUQRMPMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neticonazole hydrochloride | |
CAS RN |
130773-02-3 | |
| Record name | Neticonazole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130773-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neticonazole hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130773023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NETICONAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKF582ZH6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Neticonazole Hydrochloride against fungal infections?
A1: Neticonazole Hydrochloride is an antifungal agent belonging to the azole class. While the provided abstracts don't delve into the specific mechanism of Neticonazole Hydrochloride, azoles generally work by inhibiting the enzyme lanosterol 14α-demethylase in fungi. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane []. Disruption of ergosterol synthesis leads to structural and functional changes in the fungal cell membrane, ultimately resulting in cell death.
Q2: How effective is Neticonazole Hydrochloride in treating specific fungal infections, and are there any reported cases of its use against infections caused by contact with animals?
A2: Neticonazole Hydrochloride is noted for its effectiveness in treating various forms of mucocutaneous candidiasis, including Candida intertrigo, erythema mycoticum infantile, erosio interdigitalis blastomycetica, candidal paronychia and onychia, and oral candidiasis []. It is also effective against superficial dermatophyte infections, typically requiring a shorter treatment duration compared to other fungal infections [].
Q3: Are there different crystal forms of Neticonazole Hydrochloride, and how are they characterized?
A3: Yes, research indicates the existence of a new crystal form of Neticonazole Hydrochloride []. This new form is characterized by its distinct X-ray powder diffraction (XRPD) pattern. The XRPD analysis reveals characteristic absorption peaks at specific reflection angles (2 theta) including 7.6, 9.8, 15.2, 16.1, 21.0, 21.5, 21.9, 22.4, 24.1, 26.6, and 27.8 []. This unique XRPD profile distinguishes it from other known crystal forms and can be used for its identification and characterization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)






